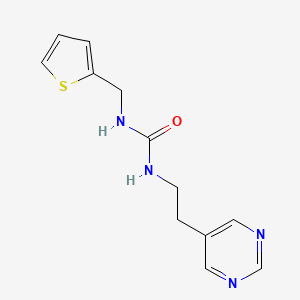
1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as PTEU, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTEU belongs to the class of urea derivatives, which have been extensively studied for their biological and pharmacological properties. In
科学的研究の応用
Anticancer Activity
1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea and its derivatives demonstrate significant potential in cancer treatment. For instance, the derivative 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea has shown potent activity against chronic myeloid leukemia (CML) cells, with minimal cellular toxicity. It functions by reducing protein phosphorylation in the PI3K/Akt signaling pathway, which is crucial in CML progression (Li et al., 2019).
Enzyme Inhibition
These compounds have been explored for their role in inhibiting various enzymes, which is a key therapeutic strategy in treating diseases. For instance, NVP-BGJ398, a derivative, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This inhibition is significant in treating diseases where FGFR plays a critical role (Guagnano et al., 2011).
Neuroprotective Properties
Research indicates that urea and thiourea derivatives of pyrimidinyl compounds exhibit promising neuroprotective properties. These compounds have shown significant antiparkinsonian activity and may contribute to the development of new treatments for Parkinson's disease (Azam et al., 2009).
Synthesis Methods
Efficient synthesis methods for dihydropyrimidin-2-(1H)-ones, which include 1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea derivatives, have been developed. These methods leverage ionic liquids and ultrasound irradiation, offering advantages in terms of reaction time and environmental impact (Gholap et al., 2004).
Antibacterial Activity
These urea derivatives have also been explored for their antibacterial properties. Novel compounds containing a sulfonamido moiety, synthesized from reactions involving pyrimidinyl ureas, have demonstrated high antibacterial activities. This research paves the way for developing new antibacterial agents (Azab et al., 2013).
特性
IUPAC Name |
1-(2-pyrimidin-5-ylethyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c17-12(16-8-11-2-1-5-18-11)15-4-3-10-6-13-9-14-7-10/h1-2,5-7,9H,3-4,8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVKRKWMCFPECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

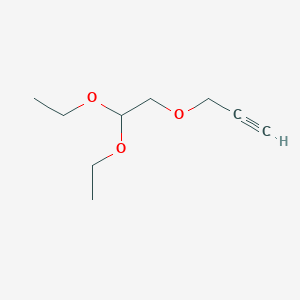
![3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid](/img/structure/B2819746.png)
![N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2819749.png)
![1-(4-chlorobenzyl)-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2819750.png)
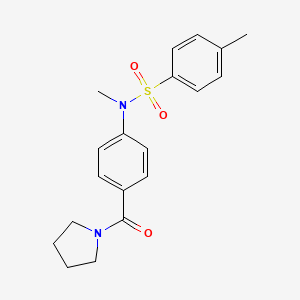
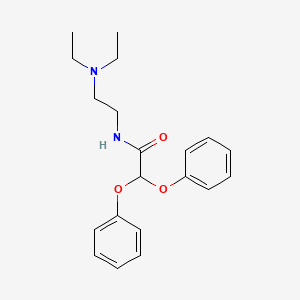
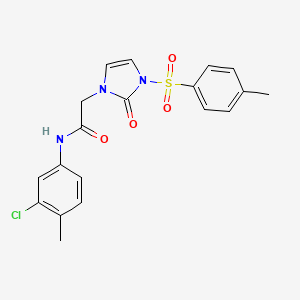
![2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2819754.png)
![(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2819755.png)
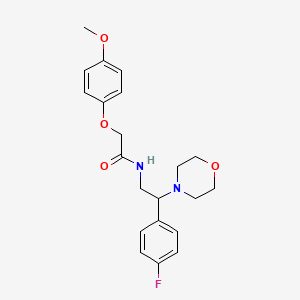

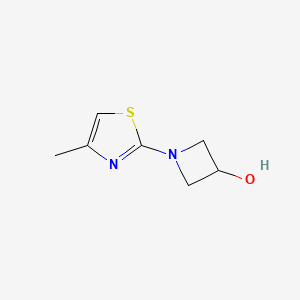
![Tert-butyl 3-(hydroxymethyl)-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2819763.png)
